![molecular formula C11H17N3O B2439216 3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea CAS No. 2276410-60-5](/img/structure/B2439216.png)

3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

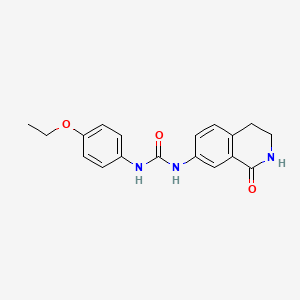

“3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea” is a synthetic compound with potential therapeutic applications. It has a CAS Number of 2276410-60-5 and a molecular weight of 207.28 . It is also known as ADU-S100.

Molecular Structure Analysis

The IUPAC name for this compound is (S)-3- (1- (4-aminophenyl)ethyl)-1,1-dimethylurea . The InChI code is 1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)/t8-/m0/s1 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- The rearrangement of similar aminophenyl compounds has been explored, highlighting chemical reactions under different conditions (Kim, 1986).

- Synthesis involving compounds with structures related to 3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea has been studied, offering insights into chemical synthesis methods and yield improvements (Qing, 1998).

Structural and Spectroscopic Analysis

- Spectroscopic and diffractometric techniques have been used to study polymorphic forms of related compounds, providing insights into structural characterization and challenges in analysis (Vogt et al., 2013).

Intermediate in Pharmaceutical Synthesis

- The compound has been used as a key intermediate in the preparation of pharmaceuticals, such as antibiotics, highlighting its role in drug synthesis (Fleck et al., 2003).

Lithiation and Substitution Reactions

- Research on the lithiation and substitution reactions of related urea compounds has been conducted, which is significant for understanding chemical reactivity and synthesis pathways (Smith et al., 2013).

Non-linear Optical Properties

- The first-order hyperpolarizabilities of similar organic molecules have been analyzed, contributing to the understanding of non-linear optical properties in biphenyl derivatives (Józefowicz et al., 2009).

Molecular Structures

- Determination of the molecular structures of N-aryl-substituted compounds, including studies on hydrogen bonding and crystallography, adds to the broader understanding of molecular interactions in similar compounds (Burgess et al., 1998).

Aromatase Inhibitors

- Synthesis and evaluation of related compounds as aromatase inhibitors for potential use in breast cancer treatment have been explored, emphasizing the biomedical applications of these chemical structures (Hartmann & Batzl, 1986).

Crystal Structure Characterization

- Crystal structure studies of related compounds provide insights into the chemical and physical properties essential for various applications (Minga, 2005).

Herbicidal Applications

- Examination of related dimethylurea compounds for herbicidal activity in cereal grains demonstrates the agricultural applications of these chemicals (Busschbach et al., 1973).

Impact on Hair Treatment

- An in vitro study on the effect of bleaching on compounds structurally similar to 3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea in hair highlights the interactions between hair treatments and chemical compounds (Morini et al., 2010).

Enzymatic N-Demethylation

- Research on the N-demethylation of substituted 3-(phenyl)-1-methylureas, including isolation and characterization of enzymes involved, provides insight into biochemical processes and potential agricultural implications (Frear et al., 1969).

Polyimide Derivatives

- Studies on the preparation of polyimide derivatives using related diphenylethylene monomers contribute to materials science, particularly in the development of new polymers with specific properties (Summers et al., 2017).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-[(1S)-1-(4-aminophenyl)ethyl]-1,1-dimethylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(13-11(15)14(2)3)9-4-6-10(12)7-5-9/h4-8H,12H2,1-3H3,(H,13,15)/t8-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJYRIMHHARDDT-QMMMGPOBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)N)NC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)N)NC(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B2439133.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2439138.png)

![3-benzyl-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2439142.png)

![4-[3-Nitro-4-(4-propylpiperidin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2439148.png)

![4-[(2-Chlorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2439155.png)